

Application Notes: Overexpression of Carnitine Palmitoyltransferase 2 (CPT2) using Lentiviral Vectors

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Compound of Interest

Compound Name: CPT2

Cat. No.: B12381789

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Introduction

Carnitine Palmitoyltransferase 2 (**CPT2**) is a critical enzyme located in the inner mitochondrial membrane, essential for the mitochondrial oxidation of long-chain fatty acids (LCFAs).[1] It catalyzes the conversion of long-chain acylcarnitines back to acyl-CoAs, allowing them to enter the β -oxidation spiral for energy production.[1][2] Dysregulation or deficiency of **CPT2** is associated with inherited metabolic disorders characterized by myopathy, rhabdomyolysis, and in severe forms, liver failure and cardiomyopathy.[3][4] Conversely, the role of **CPT2** in various cancers is complex, with studies suggesting it can act as a tumor suppressor in some contexts, such as clear cell renal cell carcinoma.[2][5]

Lentiviral vectors are highly efficient vehicles for gene delivery, capable of transducing a wide range of cell types, including both dividing and non-dividing cells, with stable and long-term transgene expression.[6][7][8] This makes them an ideal tool for researchers studying the effects of **CPT2** overexpression in various cellular models to elucidate its physiological roles, investigate disease mechanisms, and explore potential therapeutic strategies.[7][9]

Applications

- **Metabolic Research:** Studying the impact of elevated **CPT2** levels on fatty acid oxidation (FAO), cellular energy homeostasis, and metabolic flexibility.[10][11]

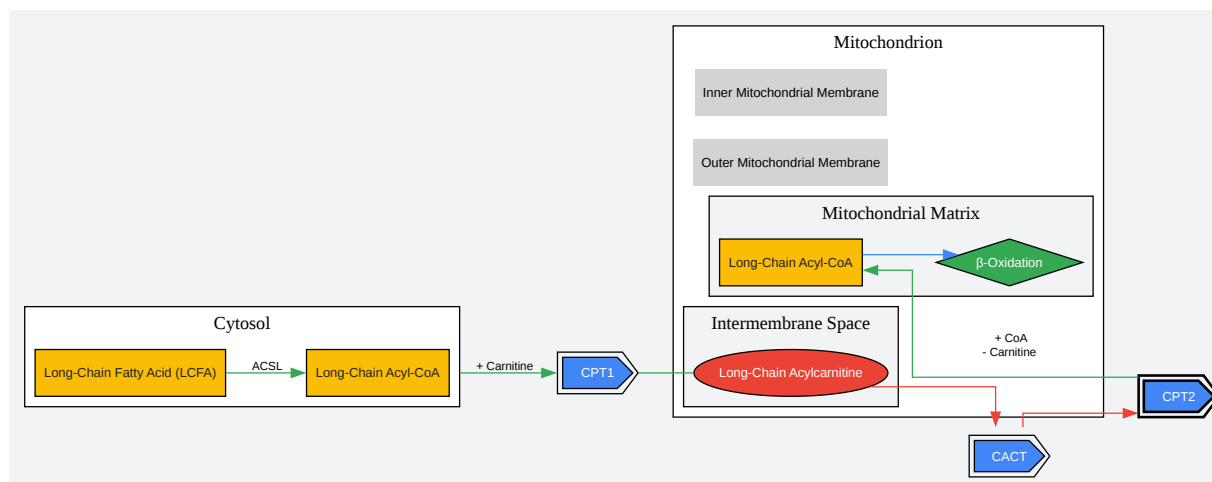
- **Disease Modeling:** Creating cellular and animal models that overexpress **CPT2** to investigate its role in mitigating **CPT2** deficiency symptoms or its influence on other metabolic diseases.
- **Cancer Biology:** Investigating the tumor-suppressive potential of **CPT2** in specific cancer types and its effect on cancer cell proliferation, migration, and drug sensitivity.[5]
- **Drug Development:** Developing and screening therapeutic compounds that modulate the **CPT2** pathway in a controlled, overexpressed system.

Core Methodologies and Protocols

This section provides detailed protocols for the production of **CPT2**-encoding lentiviral vectors, transduction of target cells, and subsequent analysis of **CPT2** overexpression and function.

Diagram 1: CPT2 in the Fatty Acid Oxidation Pathway

The following diagram illustrates the crucial role of **CPT2** in transporting long-chain fatty acids into the mitochondrial matrix for β -oxidation.



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Caption: **CPT2** facilitates the final step of long-chain fatty acid entry into the mitochondria.

Protocol 1: Production of High-Titer CPT2 Lentivirus

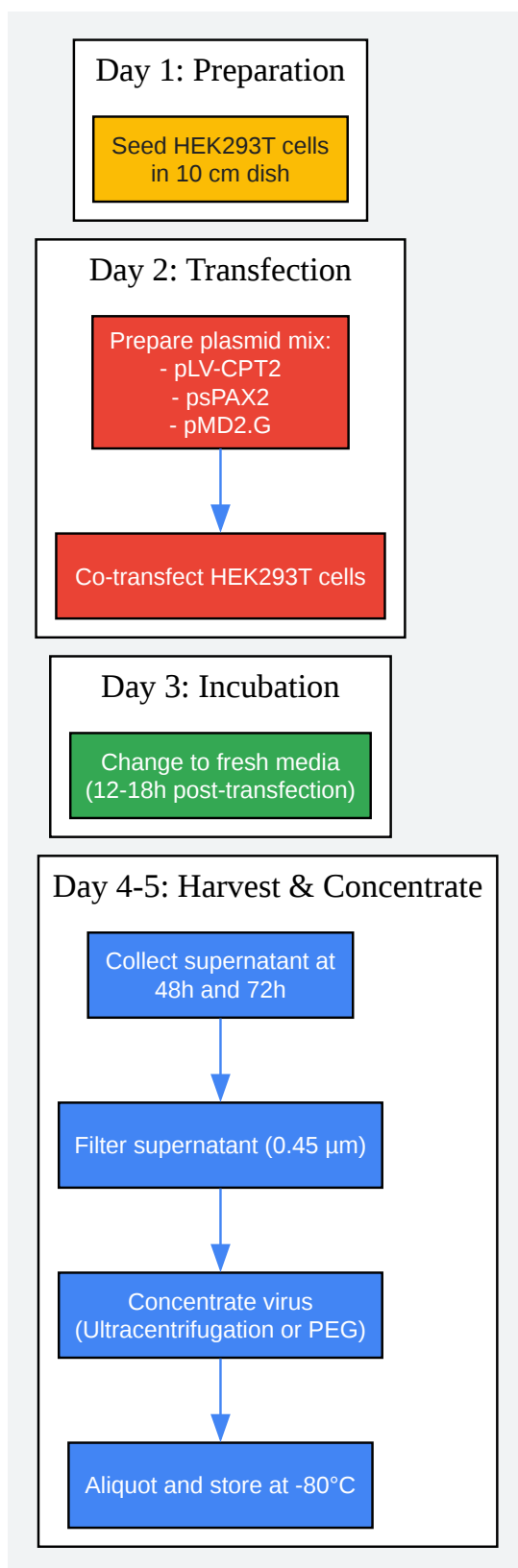
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles carrying the **CPT2** gene.[12][13]

Materials:

- HEK293T cells (low passage, <15)[12]
- DMEM with 10% FBS
- Opti-MEM or serum-free medium

- Lentiviral transfer plasmid encoding **CPT2** (e.g., pLV-**CPT2**)
- Packaging plasmid (e.g., psPAX2)
- Envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., PEI, Lipofectamine)
- 0.45 µm syringe filter

Workflow Diagram:



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Caption: Workflow for the production and harvesting of **CPT2**-encoding lentivirus.

Procedure:

- Day 1: Seed 3.8×10^6 HEK293T cells in a 10 cm dish with DMEM + 10% FBS. Incubate for ~20 hours to reach 70-80% confluency.[\[12\]](#)
- Day 2: Prepare the plasmid DNA mixture in serum-free medium. For a 10 cm dish, use a total of 10-15 μ g of DNA with a recommended ratio of 4:2:1 for transfer:packaging:envelope plasmids. Add the transfection reagent according to the manufacturer's protocol.
- Gently add the transfection complex to the cells and incubate at 37°C.[\[12\]](#)
- Day 3: After 12-18 hours, carefully replace the transfection medium with 10 mL of fresh, complete growth medium.[\[14\]](#)
- Day 4-5: Harvest the virus-containing supernatant at 48 hours post-transfection. Add fresh media to the plate and perform a second harvest at 72 hours. Pool the harvests.
- Centrifuge the supernatant at 500 x g for 5 minutes to pellet cell debris.[\[13\]](#)
- Filter the supernatant through a 0.45 μ m filter.[\[15\]](#)
- For higher titers, concentrate the virus using ultracentrifugation (e.g., 50,000 x g for 2 hours) or a precipitation-based method (e.g., with PEG-8000).[\[13\]](#)[\[15\]](#)
- Resuspend the viral pellet in a small volume of cold PBS or DMEM, aliquot, and store at -80°C.[\[16\]](#)

Protocol 2: Lentiviral Titer Determination

Accurate titration is crucial for achieving a desired multiplicity of infection (MOI) and ensuring reproducible results.[\[17\]](#) Common methods include qPCR-based quantification of integrated provirus or flow cytometry analysis if a fluorescent reporter is co-expressed.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 1: Representative Data for Lentiviral Titer (qPCR Method)

Sample	Lentivirus Dilution	Cq (WPRE)	Cq (Albumin)	Vector Copy Number (per cell)	Functional Titer (TU/mL)
1	1:100	25.8	22.1	1.85	1.85×10^8
2	1:1000	29.1	22.0	0.19	1.90×10^8
3	1:10000	32.5	22.2	0.02	2.00×10^8

Note: This table presents example data. Vector copy number is calculated relative to a single-copy host gene (e.g., Albumin). Transducing Units (TU)/mL are calculated based on the number of cells transduced and the dilution factor.[\[18\]](#)[\[19\]](#)

Protocol 3: Transduction of Target Cells

Materials:

- Target cells (e.g., HepG2, primary fibroblasts)
- Concentrated **CPT2** Lentivirus
- Complete growth medium
- Polybrene or DEAE-Dextran[\[21\]](#)

Procedure:

- Day 1: Plate target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
- Day 2: Thaw the **CPT2** lentivirus aliquot on ice.
- Prepare serial dilutions of the virus in complete medium.
- Remove the medium from the cells and add the virus dilutions. Add a transduction enhancer like Polybrene (final concentration 4-8 $\mu\text{g/mL}$) to reduce electrostatic repulsion between the virus and the cell membrane.[\[15\]](#)[\[21\]](#)

- Incubate for 18-24 hours at 37°C.
- Day 3: Replace the virus-containing medium with fresh complete medium.
- Day 5-7: Expand the cells. If the vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to select for successfully transduced cells.

Protocol 4: Confirmation of CPT2 Overexpression

Protein expression can be confirmed 48-72 hours post-transduction (for transient expression) or after selection (for stable cell lines) using Western Blot or ELISA.

A. Western Blot Protocol

- Lyse transduced and control cells in RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody against **CPT2** overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and imaging system. Use a loading control (e.g., β -actin, GAPDH) to normalize expression.

B. ELISA Protocol Commercial ELISA kits are available for the quantitative measurement of human **CPT2** in cell lysates.[\[22\]](#)[\[23\]](#)

- Prepare cell lysates according to the kit manufacturer's instructions.
- Add standards and samples to the pre-coated microplate.

- Follow the kit's protocol for incubation with detection antibodies and substrate.[22]
- Measure absorbance and calculate **CPT2** concentration based on the standard curve.

Table 2: Representative Data for **CPT2** Protein Expression

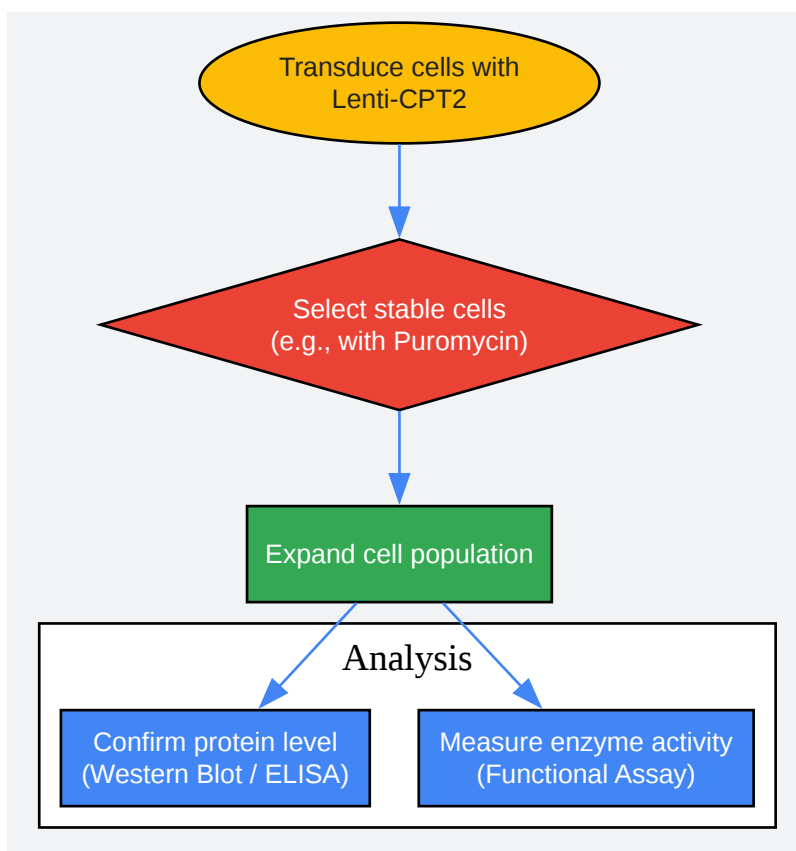
Cell Line	Treatment	CPT2 Expression (Relative to Control)
HepG2	Untransduced Control	1.0
HepG2	Lentivirus (MOI 1)	4.5
HepG2	Lentivirus (MOI 5)	12.1
HepG2	Lentivirus (MOI 10)	25.3

Note: This table shows example data derived from densitometry analysis of a Western Blot.

Protocol 5: Functional Analysis of CPT2 Activity

The functional consequence of **CPT2** overexpression can be measured by assessing CPT enzyme activity. The "isotope forward assay" measures the conversion of radiolabeled carnitine into palmitoylcarnitine.[3]

Workflow Diagram:



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Caption: Experimental workflow from cell transduction to functional validation.

Procedure (Adapted from Zierz & Engel, 1985):

- Prepare mitochondrial fractions or whole-cell lysates from transduced and control cells.
- Prepare a reaction mixture containing buffer, palmitoyl-CoA, and a radiolabeled carnitine (e.g., [^3H]carnitine).
- Initiate the reaction by adding the cell lysate/mitochondrial fraction.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction (e.g., by adding perchloric acid).
- Separate the product (radiolabeled palmitoylcarnitine) from the substrate ([^3H]carnitine).

- Quantify the radioactivity of the product using liquid scintillation counting.
- Calculate **CPT2** activity, often expressed as nmol/min/mg protein. **CPT2** activity is distinguished from CPT1 activity by its insensitivity to malonyl-CoA.[3]

Table 3: Representative Data for **CPT2** Functional Activity

Sample	CPT2 Activity (nmol/min/mg protein)	Fold Increase vs. Control
Untransduced Control	1.2 ± 0.2	1.0
Lenti-CPT2 (MOI 5)	8.5 ± 0.6	7.1
Lenti-CPT2 (MOI 10)	15.1 ± 1.1	12.6

Note: This table shows example data from a **CPT2** enzyme activity assay. Values are typically represented as mean ± standard deviation.

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